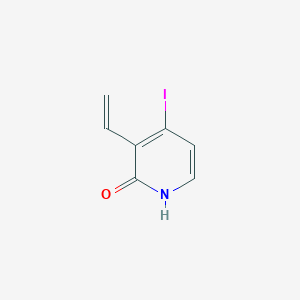

3-Ethenyl-4-iodopyridin-2-OL

描述

Contextualization within Modern Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of modern organic and medicinal chemistry. nih.gov Among these, the pyridinone scaffold is recognized as a "privileged structure," a framework that is capable of binding to multiple biological targets. rsc.org Pyridine (B92270) and its derivatives are extensively used in drug design and synthesis due to their unique properties. nih.gov The 2-pyridone motif, specifically, is found in numerous natural products and has been a focus for synthetic chemists due to its wide range of applications. iipseries.org Compounds built upon this scaffold are not only integral to the development of new pharmaceuticals but also serve as crucial intermediates in the synthesis of a diverse array of heterocyclic systems. researchgate.net The presence of multiple reactive sites on a stable, well-understood core like in 3-Ethenyl-4-iodopyridin-2-ol allows for systematic chemical modifications to explore new chemical space and develop novel functional molecules.

Significance of Pyridinol and Pyridone Scaffolds in Fundamental Studies

The pyridinol and pyridone scaffolds are of fundamental importance due to their rich chemical and physical properties. They are often employed as bioisosteres for amides, phenols, and other heterocyclic rings in drug design. frontiersin.org The core structure contains both hydrogen bond donors and acceptors, which, combined with tunable physicochemical properties like polarity and lipophilicity, makes it a valuable component in fragment-based drug design and as a kinase hinge-binding motif. frontiersin.org

These scaffolds are associated with a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects. researchgate.netfrontiersin.org The synthetic accessibility and versatility of the 2-pyridone core allow for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing biological activity and advancing drug discovery programs. iipseries.orgfrontiersin.org

Overview of Reactive Functional Groups and Their Research Implications

The research potential of this compound is largely defined by its three principal functional groups: the ethenyl moiety, the iodo substituent, and the pyridin-2-ol/pyridin-2(1H)-one core. Each of these groups offers a distinct handle for chemical manipulation, enabling a wide range of transformations.

The ethenyl group (C=C double bond) is a cornerstone of organic synthesis, known for its participation in a wide variety of unsaturated transformations. solubilityofthings.com As an unsaturated system, it is highly reactive and serves as a key site for constructing more complex molecular frameworks. One of the most powerful transformations involving alkenes is cross-metathesis, which allows for the formation of new carbon-carbon double bonds with other olefins, providing access to bifunctional linear products. ifpenergiesnouvelles.fr The ethenyl group can also undergo various addition reactions, where atoms are added across the double bond, converting the unsaturated group into a saturated one and introducing new functionalities. solubilityofthings.com This reactivity is fundamental for expanding the molecular complexity of the parent compound.

Table 1: Potential Transformations of the Ethenyl Moiety

| Reaction Type | Description | Potential Outcome for this compound |

|---|---|---|

| Addition Reactions | The double bond is broken and two new single bonds are formed. Examples include hydrogenation, halogenation, and hydrohalogenation. solubilityofthings.com | Saturation of the ethenyl group to an ethyl group or introduction of new functional groups at positions 3 and 3a. |

| Cross-Metathesis | A bimolecular reaction with another alkene, catalyzed by metal complexes (e.g., Ruthenium), to exchange substituents. ifpenergiesnouvelles.fr | Formation of a new, more complex substituted alkene at the 3-position. |

| Polymerization | The vinyl group can act as a monomer unit to form long polymer chains. | Synthesis of novel polymers with repeating pyridinol units, potentially for materials science applications. |

| Heck Reaction | A palladium-catalyzed reaction where the ethenyl group can couple with an aryl or vinyl halide. | Although the molecule already contains an iodo group, the ethenyl part could in principle react with another coupling partner. |

The iodo substituent at the 4-position is a highly versatile functional group, primarily due to its exceptional performance in cross-coupling reactions. In the catalytic cycle of many palladium-catalyzed reactions, the oxidative addition of the organohalide to the metal center is often the rate-determining step. uwindsor.ca The reactivity of halogens in this step follows the order I > OTf > Br >> Cl, making aryl and vinyl iodides highly reactive substrates. uwindsor.ca This allows for a wide range of carbon-carbon and carbon-heteroatom bond formations under mild conditions, often at room temperature. nih.gov

Reactions such as the Suzuki, Heck, Sonogashira, and Negishi couplings enable the introduction of aryl, vinyl, alkynyl, and alkyl groups, respectively, at the C4-position of the pyridine ring. nih.gov This functionalization is a powerful tool for building molecular complexity and synthesizing targeted derivatives. acs.org Furthermore, hypervalent iodine reagents have emerged as important players in oxidative coupling reactions, highlighting the broad utility of iodine in modern organic synthesis. frontiersin.orgresearchgate.net

Table 2: Key Cross-Coupling Reactions Utilizing the Iodo Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd(0) complex, Base | C-C (sp²-sp²) |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Pd(0) complex, Base | C-C (sp²-sp²) |

| Sonogashira Coupling | Terminal alkyne (e.g., R-C≡CH) | Pd(0) complex, Cu(I) salt, Base | C-C (sp²-sp) |

| Negishi Coupling | Organozinc compound (e.g., R-ZnX) | Pd(0) or Ni(0) complex | C-C |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Pd(0) complex, Base | C-N |

| Stille Coupling | Organostannane compound (e.g., R-SnR'₃) | Pd(0) complex | C-C |

The core of the molecule exists as a dynamic equilibrium between two tautomeric forms: the aromatic 2-hydroxypyridine (B17775) (pyridin-2-ol or lactim) form and the non-aromatic 2-pyridinone (pyridin-2(1H)-one or lactam) form. rsc.org This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the oxygen and the ring nitrogen atom. thecontentauthority.comresearchgate.net

The position of this equilibrium is crucial as it dictates the molecule's chemical properties and reactivity. Generally, the pyridone form is favored, particularly in physiological conditions and polar solvents. iipseries.orgfrontiersin.org However, the solvent can have a significant effect; the pyridin-2-ol form can be favored in protic solvents like water where it can form hydrogen bonds, while the pyridin-2-one form may be more stable in aprotic solvents. thecontentauthority.com This tautomerism also means the molecule can behave as an ambident nucleophile, with reactions potentially occurring at either the nitrogen or the oxygen atom, depending on the conditions and the electrophile used. researchgate.net This dual reactivity adds another layer of synthetic utility to the scaffold.

Table 3: Tautomeric Equilibrium of the Pyridin-2-ol Core

| Tautomer Form | Structure | Favored in | Key Characteristics |

|---|---|---|---|

| Pyridin-2-ol (Lactim) | Aromatic Hydroxy Form | Protic Solvents (e.g., water) thecontentauthority.com | Aromatic, phenolic-like hydroxyl group, can react at the oxygen atom. |

| Pyridin-2(1H)-one (Lactam) | Amide-like Form | Aprotic/Polar Solvents (e.g., DMSO), Solid Phase rsc.orgiipseries.org | Contains an amide functional group, can react at the nitrogen atom. researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

3-ethenyl-4-iodo-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c1-2-5-6(8)3-4-9-7(5)10/h2-4H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESYLNJCDKYRDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CNC1=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethenyl 4 Iodopyridin 2 Ol

De Novo Pyridine (B92270) Ring Synthesis Incorporating Desired Functionality

Building the pyridine ring from acyclic precursors allows for the strategic placement of substituents from the outset. This approach can be highly effective for controlling the final substitution pattern.

Cyclocondensation and Annulation Reactions for Substituted Pyridines

Cyclocondensation reactions are a classical and widely used method for constructing pyridine rings. youtube.combaranlab.org These reactions typically involve the condensation of 1,5-dicarbonyl compounds or their equivalents with an ammonia source to form the heterocyclic ring. acsgcipr.org For the synthesis of a 2-pyridone, variations of these methods using precursors that lead to the desired oxidation state are employed. iipseries.orgnih.gov

Annulation reactions, which involve the formation of a new ring onto an existing structure, also provide a powerful means to construct the 2-pyridone scaffold. iipseries.orgresearchgate.net Modern approaches often utilize transition-metal catalysis to facilitate these transformations under milder conditions. iipseries.org For instance, the annulation of enamines with α,β-unsaturated acid anhydrides or acids can yield tetrahydropyridones, which can be subsequently oxidized to the desired 2-pyridone. nih.gov Another strategy involves the [4+2] annulation of in situ generated azadienes with active methylene compounds, offering a route to highly functionalized 2-pyridones. thieme-connect.comorganic-chemistry.org

A hypothetical cyclocondensation approach to a precursor of 3-Ethenyl-4-iodopyridin-2-OL could involve a multi-component reaction. For example, a β-ketoamide, a source for the C2-N1-C6 fragment, could be reacted with a 1,3-dicarbonyl compound or its equivalent that already contains the precursors for the ethenyl and iodo groups at the C3 and C4 positions, respectively.

Strategies for Regioselective Installation of Substituents during Ring Formation

The primary challenge in de novo synthesis is achieving the correct regiochemistry. The selection of starting materials is paramount in directing the placement of substituents. acs.orgacs.org For example, in the Bohlmann-Rahtz pyridine synthesis, an enamine is reacted with an α,β-unsaturated ketone, where the substitution pattern of the reactants directly translates to the substitution pattern of the resulting pyridine. acsgcipr.org

To achieve the specific 3-ethenyl-4-iodo substitution pattern, one could envision a strategy starting with a precursor that already contains these functionalities or groups that can be easily converted into them. For instance, a starting material with a protected vinyl group (e.g., a 2-(trimethylsilyl)ethyl group) and an iodo substituent at the appropriate positions could be used in a cyclocondensation reaction. The regioselectivity would be dictated by the inherent reactivity of the functional groups in the acyclic precursors during the ring-closing step. nih.gov

Post-Synthetic Functionalization Strategies for the Pyridine Core

An alternative and often more flexible approach involves the stepwise introduction of the desired functional groups onto a pre-existing pyridine or pyridin-2-one core. This strategy allows for the late-stage diversification of intermediates.

Ethenyl Group Introduction

The introduction of a vinyl group onto a heterocyclic ring can be accomplished through several powerful cross-coupling reactions or by olefination methods.

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. researchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. For the introduction of an ethenyl group at the C3 position of a 4-iodopyridin-2-ol precursor, several methods are plausible.

The Heck reaction couples an alkene with an aryl or vinyl halide. organic-chemistry.orgnrochemistry.com In this case, a 3-bromo-4-iodopyridin-2-ol could be reacted with ethylene or a vinylating agent in the presence of a palladium catalyst. The relative reactivity of the C-Br versus the C-I bond would need to be considered to achieve selective vinylation at the C3 position.

The Suzuki reaction utilizes an organoboron reagent, such as a vinylboronic acid or ester, to couple with an organic halide. wikipedia.orglibretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org A 3-bromo-4-iodopyridin-2-ol could be selectively coupled with potassium vinyltrifluoroborate at the more reactive C-Br bond. mdpi.com

The Stille reaction , which employs an organotin reagent, is another viable option for vinylation. smolecule.com Vinylstannanes can be coupled with a 3-halopyridin-2-one precursor under palladium catalysis.

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org While this reaction introduces an ethynyl group, it is a valuable precursor to the ethenyl group, which can be obtained through subsequent selective hydrogenation, for example, using Lindlar's catalyst. This two-step approach offers an alternative route to the desired vinyl functionality. organic-chemistry.orgscirp.org

Below is a comparative table of these metal-catalyzed vinylation methods:

| Reaction | Vinyl Source | Catalyst System | Key Advantages | Potential Challenges |

| Heck | Ethylene, Vinylating agents | Pd catalyst, Base | Atom economical with ethylene | Regioselectivity, potential for side reactions |

| Suzuki | Vinylboronic acids/esters | Pd catalyst, Base | Mild conditions, high functional group tolerance | Availability and stability of boronic acids |

| Stille | Vinylstannanes | Pd catalyst | High yields, mild conditions | Toxicity of tin reagents |

| Sonogashira | Terminal alkynes | Pd catalyst, Cu(I) cocatalyst, Base | Reliable for alkyne installation | Requires a subsequent reduction step |

The Wittig reaction is a classical method for the synthesis of alkenes from aldehydes or ketones. wikipedia.org To apply this methodology for the synthesis of this compound, a precursor with a carbonyl group at the C3 position, such as 3-formyl-4-iodopyridin-2-ol, would be required. This aldehyde could then be reacted with a methylidene phosphorane (e.g., methyltriphenylphosphonium bromide and a strong base) to generate the desired ethenyl group. The synthesis of the 3-formyl precursor would be a key step in this synthetic route.

Iodination of the Pyridine Ring

The introduction of an iodine atom at the C4 position of a 3-ethenylpyridin-2-ol precursor is a critical step. Direct C-H iodination of pyridones has been reported, but these reactions often lead to substitution at the C3 and C5 positions. nih.govresearchgate.netrsc.orgscispace.com Therefore, achieving selective iodination at the C4 position would likely require a more directed approach. One possible strategy would be to start with a 4-aminopyridin-2-ol derivative. The amino group could then be converted to the corresponding diazonium salt, which can be subsequently displaced by iodide in a Sandmeyer-type reaction to yield the 4-iodo derivative. Alternatively, directed ortho-metalation strategies, if applicable to the specific pyridone system, could be employed to introduce the iodo group at the desired position.

The synthesis of this compound can be approached through two main strategic avenues. De novo synthesis offers the potential for high regiocontrol through the careful design of acyclic precursors, while post-synthetic functionalization provides greater flexibility and the ability to introduce the desired functionalities in a stepwise manner. The choice of the optimal synthetic route would depend on the availability of starting materials, the desired scale of the synthesis, and the tolerance of the various functional groups to the proposed reaction conditions. The metal-catalyzed cross-coupling reactions, in particular, stand out as powerful and versatile methods for the introduction of the key ethenyl group in a post-synthetic functionalization strategy.

Selective Functionalization of Ethynylpyridines

The introduction of an ethenyl group at the C3 position can be effectively achieved through the modification of a corresponding 3-ethynylpyridine precursor. This two-step approach involves first installing the ethynyl group, typically via a palladium-catalyzed cross-coupling reaction such as the Sonogashira coupling. Subsequently, the alkyne is selectively reduced to the desired alkene.

Partial reduction of the ethynyl group is crucial to prevent over-reduction to an ethyl group. This is commonly accomplished using catalysts with reduced activity, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) in the presence of hydrogen gas. This method preferentially yields the cis-alkene. Other methods for the selective reduction of alkynes to alkenes can also be employed, offering control over the stereochemistry of the resulting vinyl group.

| Reaction Type | Reagents/Catalyst | Precursor | Product | Key Features |

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt, Base (e.g., Et₃N) | 3-Halopyridine | 3-Ethynylpyridine | Forms the C-C bond for the ethynyl group. |

| Partial Reduction | H₂, Lindlar's Catalyst | 3-Ethynylpyridine | 3-Ethenylpyridine | Selective formation of the alkene from the alkyne. |

Iodination at the C4 Position

Placing an iodine atom specifically at the C4 position of the pyridine ring is a significant synthetic challenge due to the electronic nature of the heterocycle. Several strategies have been developed to achieve this regioselectivity.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.org In the context of pyridines, a directing metalation group (DMG) at either the C3 or C5 position can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent C4 position. znaturforsch.comresearchgate.net The resulting organometallic intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodo group. researchgate.net The choice of base and reaction conditions is critical to favor deprotonation over nucleophilic addition to the pyridine ring. baranlab.org

The Lewis basicity of the DMG coordinates with the Lewis acidic lithium reagent, positioning it for deprotonation at the sterically accessible adjacent site. baranlab.org Milder conditions and greater functional group tolerance can be achieved using ate-bases or TMP (2,2,6,6-tetramethylpiperidyl) metal reagents. znaturforsch.com

Table of Directed Metalation Conditions for Pyridines

| Directing Group | Base | Electrophile | Solvent | Temperature (°C) |

|---|---|---|---|---|

| -CONR₂ | s-BuLi/TMEDA | I₂ | THF | -78 |

| -OMe | n-BuLi | I₂ | THF | -78 |

Halogen exchange, particularly the conversion of a bromo or chloro substituent to an iodo group, is a common and effective strategy. This reaction typically involves treating a 4-halopyridine precursor with a source of iodide ions, such as sodium iodide or potassium iodide. google.com The reaction can be driven by the precipitation of the less soluble sodium or potassium halide (e.g., NaCl, NaBr) in a solvent like acetone (Finkelstein reaction).

Alternatively, copper-catalyzed halide exchange reactions can facilitate the conversion of vinyl or aryl bromides to the corresponding iodides under mild conditions. organic-chemistry.org While 4-bromopyridine itself can be unstable, it is often handled as its more stable hydrochloride salt and liberated just before use in a subsequent reaction. thieme-connect.com

Direct electrophilic iodination of an unsubstituted pyridine ring is difficult due to its electron-deficient nature. However, the presence of strong electron-donating groups (EDGs), such as an amino (-NH₂) or hydroxyl (-OH) group, activates the ring towards electrophilic substitution. The 2-hydroxyl group in the target molecule (or its 2-pyridone tautomer) is an activating group and directs electrophiles to the C3 and C5 positions. Therefore, for C4-iodination, a different precursor strategy is often required.

If a pyridine ring is sufficiently activated, various iodinating reagents can be used. These include molecular iodine in the presence of an oxidizing agent or a Lewis acid, N-iodosuccinimide (NIS), or iodine monochloride (ICl). researchgate.netresearchgate.net For instance, an organocatalytic method using 1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodine source with a thiourea catalyst has been developed for the mild and selective iodination of activated aromatic compounds. organic-chemistry.org

Common Electrophilic Iodinating Systems

| Reagent System | Key Characteristics |

|---|---|

| I₂ / Oxidizing Agent (e.g., H₂O₂, HNO₃) | Generates a more potent electrophile (I⁺). |

| N-Iodosuccinimide (NIS) | Mild and commonly used source of electrophilic iodine. |

| Iodine Monochloride (ICl) | Highly reactive, polarized source of I⁺. |

Introduction and Derivatization of the Hydroxyl Group

The pyridin-2-ol moiety exists in a tautomeric equilibrium with its corresponding amide form, 2-pyridone. Synthetically, this functional group is often installed as the more stable 2-pyridone.

Photochemical methods have been developed for the hydroxylation of pyridine rings. A notable strategy involves the photochemical valence isomerization of pyridine N-oxides. nih.govnih.govacs.org Irradiation of a pyridine N-oxide, often with 254 nm wavelength light, can lead to the formation of an oxaziridine intermediate, which can rearrange to provide a hydroxylated pyridine. nih.govrsc.org This method is valued for being metal-free and operationally simple. nih.govacs.org However, this particular photochemical rearrangement typically leads to C3-hydroxylation, which would not yield the desired 2-hydroxy product. nih.govelsevierpure.com Direct C2-hydroxylation via photochemical means is less common. More conventional methods, such as the diazotization of 2-aminopyridine followed by hydrolysis or the direct hydrolysis of 2-halopyridines, are standard routes to access the pyridin-2-one scaffold.

| Method | Precursor | Reagents | Product | Regioselectivity |

| Photochemical Isomerization | Pyridine N-oxide | UV light (e.g., 254 nm), AcOH | 3-Hydroxypyridine | C3-selective nih.gov |

| Diazotization/Hydrolysis | 2-Aminopyridine | NaNO₂, H₂SO₄, then H₂O, heat | Pyridin-2-one | C2-selective |

| Nucleophilic Substitution | 2-Halopyridine | NaOH, H₂O, heat | Pyridin-2-one | C2-selective |

Chemical Transformations from 2-Halopyridines or 2-Aminopyridines

The synthesis of this compound from simple 2-halopyridine or 2-aminopyridine precursors is not extensively documented in publicly available scientific literature. However, a plausible synthetic route can be conceptualized by combining established chemical transformations of pyridine derivatives. This section outlines a hypothetical, multi-step pathway starting from a suitable 2-halopyridine, illustrating how the target molecule could be constructed through a sequence of regioselective reactions.

A feasible approach would involve the sequential introduction of the required functional groups—ethenyl and iodo—onto a pyridine scaffold, followed by the conversion of the halo-substituent at the 2-position into the desired hydroxyl group.

Proposed Synthetic Pathway from a 2-Halopyridine Precursor

A logical starting point for this synthesis is a di-halogenated pyridine that allows for differential reactivity, such as 2-chloro-3-bromopyridine. This would enable the selective introduction of the ethenyl group via a cross-coupling reaction, followed by iodination and subsequent hydrolysis.

Step 1: Selective Vinylation via Suzuki Coupling

The initial step would involve a palladium-catalyzed Suzuki cross-coupling reaction to introduce the ethenyl (vinyl) group at the C-3 position. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective substitution.

The reaction would proceed by treating 2-chloro-3-bromopyridine with a vinylboronic acid derivative, such as potassium vinyltrifluoroborate or pinacol (B44631) vinyl boronate, in the presence of a palladium catalyst and a suitable base. organic-chemistry.org

Reaction Scheme: Step 1 2-Chloro-3-bromopyridine + Vinylboronic acid derivative --(Pd catalyst, Base)--> 2-Chloro-3-ethenylpyridine

2-Chloro-3-ethenylpyridine + LDA --> Lithiated intermediate

Lithiated intermediate + I₂ --> 2-Chloro-3-ethenyl-4-iodopyridine

2-Chloro-3-ethenyl-4-iodopyridine --(H₃O⁺ or OH⁻, Heat)--> this compound

Reactivity and Chemical Transformations of 3 Ethenyl 4 Iodopyridin 2 Ol

Reactions Involving the Iodo Substituent

The carbon-iodine bond at the 4-position of the pyridin-2-ol ring is the most labile site for many cross-coupling reactions due to the high reactivity of aryl iodides in oxidative addition to transition metal catalysts.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 3-ethenyl-4-iodopyridin-2-ol, these reactions provide a straightforward route to a diverse range of derivatives by replacing the iodo group with various organic moieties.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. libretexts.org This reaction is widely used for the formation of C(sp²)–C(sp²) bonds and is known for its mild reaction conditions and high functional group tolerance. libretexts.org For this compound, a Suzuki-Miyaura coupling would involve the reaction with a suitable boronic acid in the presence of a palladium catalyst and a base to yield a 4-aryl- or 4-vinyl-substituted pyridin-2-ol.

The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to give the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Typical Reaction Conditions:

Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)

Base: Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃

Solvent: Toluene, dioxane, or DMF/water mixtures

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of this compound

| Boronic Acid | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Ethenyl-4-phenylpyridin-2-ol |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 3-Ethenyl-4-(4-methoxyphenyl)pyridin-2-ol |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 3-Ethenyl-4-vinylpyridin-2-ol |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.gov This reaction is a highly efficient method for the synthesis of substituted alkynes. researchgate.netnih.gov In the case of this compound, a Sonogashira coupling with a terminal alkyne would lead to the formation of a 4-alkynyl-substituted pyridin-2-ol.

The reaction mechanism is thought to involve a palladium cycle similar to other cross-coupling reactions, and a copper cycle that generates a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. nih.gov

Typical Reaction Conditions:

Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

Copper Co-catalyst: CuI

Base: An amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also often serves as the solvent.

Solvent: THF, DMF, or an amine.

Table 2: Illustrative Sonogashira Coupling Reactions of this compound

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | 3-Ethenyl-4-(phenylethynyl)pyridin-2-ol |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | 3-Ethenyl-4-((trimethylsilyl)ethynyl)pyridin-2-ol |

| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N/DMF | 3-Ethenyl-4-(3-hydroxyprop-1-yn-1-yl)pyridin-2-ol |

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate. wikipedia.org This reaction is known for its high reactivity and functional group tolerance. researchgate.netwikipedia.org The reaction of this compound with an organozinc reagent would provide a route to 4-alkyl-, 4-alkenyl-, or 4-aryl-substituted pyridin-2-ols.

The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. wikipedia.org

Typical Reaction Conditions:

Catalyst: Pd(PPh₃)₄, Pd₂(dba)₃, or Ni(acac)₂

Ligand (if needed): PPh₃, dppe, or other phosphine (B1218219) ligands

Solvent: THF, dioxane, or DMF

Table 3: Illustrative Negishi Coupling Reactions of this compound

| Organozinc Reagent | Catalyst | Solvent | Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 3-Ethenyl-4-phenylpyridin-2-ol |

| Methylzinc bromide | Pd₂(dba)₃/dppf | Dioxane | 3-Ethenyl-4-methylpyridin-2-ol |

| Vinylzinc chloride | Ni(acac)₂ | DMF | 3-Ethenyl-4-vinylpyridin-2-ol |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orgnih.gov This reaction is a powerful tool for the synthesis of arylamines. wikipedia.orgnih.gov For this compound, this reaction would involve coupling with a primary or secondary amine to yield a 4-amino-substituted pyridin-2-ol.

The mechanism involves the oxidative addition of the aryl iodide to the palladium catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. wikipedia.org

Typical Reaction Conditions:

Palladium Catalyst: Pd(OAc)₂, Pd₂(dba)₃

Ligand: A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or BINAP.

Base: A strong, non-nucleophilic base such as NaOt-Bu, KOt-Bu, or Cs₂CO₃.

Solvent: Toluene, dioxane, or THF.

Table 4: Illustrative Buchwald-Hartwig Amination Reactions of this compound

| Amine | Palladium Catalyst/Ligand | Base | Solvent | Product |

| Aniline | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 3-Ethenyl-4-(phenylamino)pyridin-2-ol |

| Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 4-(3-Ethenyl-2-hydroxypyridin-4-yl)morpholine |

| Benzylamine | Pd₂(dba)₃/SPhos | KOt-Bu | THF | 4-(Benzylamino)-3-ethenylpyridin-2-ol |

Palladium-catalyzed cycloaddition reactions offer a route to construct cyclic structures. In the context of this compound, the ethenyl group and the iodo substituent could potentially participate in various modes of palladium-catalyzed cycloadditions, such as [4+2] or [3+2] cycloadditions, with suitable reaction partners. For instance, the vinyl group could act as a 2π component in a cycloaddition with a 1,3-diene.

The specific mechanism would depend on the type of cycloaddition and the reaction partners involved, but would generally proceed through palladium-containing intermediates.

Typical Reaction Conditions:

Palladium Catalyst: Pd(OAc)₂, Pd₂(dba)₃

Ligand: Various phosphine or N-heterocyclic carbene (NHC) ligands.

Solvent: Toluene, dioxane, or THF.

Due to the speculative nature of these reactions for this specific substrate, a data table is not provided.

Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the iodine atom at the C4-position, which can act as a leaving group. Nucleophilic attack is generally favored at the 2- and 4-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.

In the case of this compound, nucleophilic substitution is anticipated to occur readily at the C4-position, displacing the iodide. A variety of nucleophiles could potentially be employed in this transformation, leading to a diverse range of substituted pyridinone products.

Hypothetical Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile (Nu-H) | Reagent/Conditions | Hypothetical Product | Potential Yield (%) |

| Methanol (CH₃OH) | NaH, THF | 3-Ethenyl-4-methoxypyridin-2-ol | 85-95 |

| Ammonia (NH₃) | Cu(I) catalyst, high pressure | 4-Amino-3-ethenylpyridin-2-ol | 70-85 |

| Sodium Azide (NaN₃) | DMF, heat | 4-Azido-3-ethenylpyridin-2-ol | 80-90 |

| Piperidine | K₂CO₃, DMSO | 3-Ethenyl-4-(piperidin-1-yl)pyridin-2-ol | 75-90 |

Note: This data is hypothetical and based on the reactivity of analogous 4-halopyridines.

Generation of Organometallic Intermediates (e.g., Grignard, Organolithium, Organozinc)

The carbon-iodine bond at the C4-position provides a handle for the generation of various organometallic intermediates. However, the presence of the acidic hydroxyl group of the pyridinone tautomer presents a significant challenge, as it would be readily deprotonated by highly basic organometallic reagents like Grignard or organolithium reagents.

To circumvent this issue, protection of the hydroxyl group would likely be necessary prior to the formation of the organometallic species. Common protecting groups for hydroxyl functions, such as silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers, could be employed. Following protection, halogen-metal exchange or direct insertion of a metal could proceed.

Hypothetical Synthesis of Organometallic Intermediates

| Organometallic Reagent | Precursor | Reagents/Conditions | Intermediate |

| Grignard | 3-Ethenyl-4-iodo-2-(trimethylsilyloxy)pyridine | i) Mg, THF; ii) I₂ (activator) | 3-Ethenyl-2-(trimethylsilyloxy)pyridin-4-ylmagnesium iodide |

| Organolithium | 3-Ethenyl-4-iodo-2-(trimethylsilyloxy)pyridine | n-BuLi, THF, -78 °C | 4-Lithio-3-ethenyl-2-(trimethylsilyloxy)pyridine |

| Organozinc | 3-Ethenyl-4-iodo-2-(trimethylsilyloxy)pyridine | Zn dust, THF, heat | 4-(Iodozincio)-3-ethenyl-2-(trimethylsilyloxy)pyridine |

Note: This data is hypothetical and based on established methods for the formation of organometallic reagents from aryl halides.

These organometallic intermediates would be valuable for subsequent carbon-carbon bond-forming reactions, such as cross-coupling reactions (e.g., Suzuki, Stille, Negishi).

Reactions Involving the Ethenyl Substituent

The ethenyl (vinyl) group at the C3-position is a site of unsaturation and is expected to undergo reactions typical of alkenes.

Electrophilic and Radical Addition Reactions across the Double Bond

The double bond of the ethenyl group is susceptible to both electrophilic and radical additions. The regioselectivity of these additions will be influenced by the electronic properties of the substituted pyridine ring. The pyridinone ring is generally considered electron-withdrawing, which would be expected to influence the stability of any charged or radical intermediates formed during the addition process.

For electrophilic additions, the attack of an electrophile (E⁺) on the double bond would likely lead to the formation of a carbocation intermediate. The stability of this carbocation would dictate the regiochemical outcome, following Markovnikov's rule where the more stable carbocation is formed.

Radical additions, often initiated by a radical initiator, would proceed via a radical intermediate. The regioselectivity would be governed by the formation of the more stable radical, which is typically the anti-Markovnikov product.

Polymerization and Oligomerization Studies

Vinylpyridines are known to undergo polymerization through various mechanisms, including radical, anionic, and cationic pathways. wikipedia.orgufl.edu It is plausible that this compound could serve as a monomer for the synthesis of novel polymers. The resulting polymers would feature a functionalized pyridinone moiety in the side chain, which could impart interesting properties to the material, such as metal-chelating abilities or specific solubility characteristics. The polymerization could be initiated by standard radical initiators like AIBN or benzoyl peroxide, or by anionic initiators such as n-butyllithium, provided the hydroxyl group is protected.

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions)

The ethenyl group can potentially act as a dienophile in Diels-Alder reactions, reacting with a suitable diene to form a new six-membered ring. wikipedia.org The reactivity of the ethenyl group as a dienophile would be enhanced by the electron-withdrawing nature of the pyridinone ring. Lewis acid catalysis could also be employed to further activate the dienophile and promote the cycloaddition. researchgate.net This would provide a route to complex, fused heterocyclic systems.

Reactions Involving the Hydroxypyridine/Pyridone Core

The 2-hydroxypyridine (B17775) moiety exists in tautomeric equilibrium with its 2-pyridone form. This tautomerism plays a crucial role in its reactivity, as it can react as either a phenol-like compound or as an amide.

The hydroxyl group of the 2-hydroxypyridine tautomer can undergo reactions typical of alcohols and phenols, such as O-alkylation and O-acylation. These reactions are often carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide.

The nitrogen atom of the 2-pyridone tautomer can also be a site for alkylation, leading to N-alkylated products. The regioselectivity (N- vs. O-alkylation) is often dependent on the reaction conditions, including the choice of solvent, base, and alkylating agent. organic-chemistry.orgrsc.orgmdpi.comnih.govacs.orgacs.orgenglelab.comthieme-connect.comrsc.orgbohrium.com

Hypothetical N- vs. O-Alkylation of this compound

| Alkylating Agent | Base/Solvent | Major Product |

| Methyl Iodide | K₂CO₃ / Acetone | N-Methyl-3-ethenyl-4-iodopyridin-2-one |

| Benzyl Bromide | NaH / THF | O-Benzyl-3-ethenyl-4-iodopyridine |

| Trimethylsilyldiazomethane | HBF₄ / CH₂Cl₂ | O-Methyl-3-ethenyl-4-iodopyridine |

Note: This data is hypothetical and based on known selectivities in the alkylation of 2-pyridones.

Proton Transfer and Acid-Base Catalysis in Reaction SystemsNo information was found regarding the involvement of this compound in proton transfer or its application in acid-base catalysis.

Due to these limitations, the creation of data tables and a detailed discussion of its chemical transformations is not possible at this time. Further experimental research on this specific compound is required to provide the information requested.

Advanced Spectroscopic Characterization and Analytical Research Methods

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 3-Ethenyl-4-iodopyridin-2-ol, both ¹H and ¹³C NMR would provide critical information about its connectivity and the electronic environment of each atom. The spectra would also offer insights into the predominant tautomeric form in a given solvent, be it the pyridin-2-ol or the pyridin-2(1H)-one form.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl group protons, the aromatic ring protons, and the labile N-H or O-H proton.

Vinyl Protons: The ethenyl (-CH=CH₂) group would present a complex splitting pattern, typically an AMX or ABC system, with signals appearing in the range of δ 5.0-7.0 ppm. The geminal, cis, and trans coupling constants would be characteristic.

Ring Protons: Two signals corresponding to the protons at the C5 and C6 positions of the pyridine (B92270) ring are expected. Their chemical shifts would be influenced by the surrounding substituents. Based on data for similar 2-pyridone systems, these might appear between δ 6.0 and 8.0 ppm. nih.govchemicalbook.com

Labile Proton: A broad singlet corresponding to the N-H proton (in the pyridone tautomer) would likely be observed in the downfield region (δ 10-14 ppm), its position and broadness being highly dependent on solvent and concentration. chemicalbook.com If the pyridinol tautomer were present, an O-H signal would be observed instead.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for all seven carbon atoms in the molecule.

Ring Carbons: The C2 carbon, bonded to oxygen, would be significantly downfield, likely above δ 160 ppm, characteristic of a carbonyl carbon in the pyridone form. The iodine-substituted C4 would also be shifted, though its exact position is harder to predict without empirical data. The remaining ring carbons would appear in the aromatic region (δ 100-150 ppm). nih.gov

Vinyl Carbons: The two carbons of the ethenyl group would be found in the δ 110-140 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Ethenyl-4-iodopyridin-2(1H)-one

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | > 160 (C=O) |

| C3 | - | ~120-130 |

| C4 | - | ~90-100 |

| C5 | ~6.5-7.5 | ~110-120 |

| C6 | ~7.0-8.0 | ~135-145 |

| Cα (vinyl) | ~6.0-7.0 | ~130-140 |

| Cβ (vinyl) | ~5.0-6.0 | ~115-125 |

| N-H | ~10-14 | - |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Tautomeric Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is highly sensitive to functional groups and molecular structure. For this compound, these methods are particularly powerful for investigating the keto-enol (pyridinone/pyridinol) tautomerism. nih.govresearchgate.net

Pyridin-2(1H)-one Tautomer: The most definitive band for this form would be the strong C=O stretching vibration, typically observed in the 1650-1690 cm⁻¹ region. A broad N-H stretching band would also be present around 3000-3400 cm⁻¹.

Pyridin-2-ol Tautomer: This form would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of the strong C=O stretch. Instead, a C=N stretching vibration would appear around 1600-1640 cm⁻¹.

Other Key Vibrations: Both tautomers would exhibit C=C stretching vibrations for the ring and the vinyl group in the 1450-1650 cm⁻¹ range, aromatic C-H stretching just above 3000 cm⁻¹, and vinyl C-H stretching. nih.gov The C-I stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

By comparing the experimental spectra with computational predictions for both tautomers, a confident assignment of the dominant form in a given state (solid or solution) can be made. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Tautomers of this compound

| Vibrational Mode | Pyridin-2(1H)-one Form | Pyridin-2-ol Form |

| O-H Stretch | - | 3200-3600 (broad) |

| N-H Stretch | 3000-3400 (broad) | - |

| C-H Stretch (Aromatic/Vinyl) | 3000-3150 | 3000-3150 |

| C=O Stretch | 1650-1690 (strong) | - |

| C=C/C=N Stretch | 1450-1650 | 1450-1650 |

| C-I Stretch | 500-600 | 500-600 |

Electronic Spectroscopy (UV-Vis) for Conjugation and Tautomeric Forms

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically π → π* and n → π* transitions. unl.pt The position of the maximum absorption (λ_max) is sensitive to the extent of the conjugated π-system. As the pyridone and pyridinol tautomers possess different conjugated systems, UV-Vis spectroscopy can be used to study the tautomeric equilibrium, often as a function of solvent polarity. masterorganicchemistry.com

The pyridin-2(1H)-one form, with its cross-conjugated system, is expected to have a different absorption profile compared to the fully aromatic pyridin-2-ol tautomer.

The presence of the ethenyl group extends the conjugation, which typically results in a bathochromic (red) shift of the λ_max to longer wavelengths compared to the unsubstituted 2-pyridone. masterorganicchemistry.com

Generally, substituted pyridines and pyridones exhibit strong absorption bands in the 200-400 nm range. researchgate.net For this compound, one would expect significant absorption peaks within this region, with their exact positions and intensities being indicative of the predominant tautomeric form in the specific solvent used for the analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. rsc.orgnih.gov For C₇H₆INO, HRMS would confirm the molecular formula by matching the experimental mass to the calculated exact mass.

Beyond molecular formula confirmation, HRMS provides structural information through the analysis of fragmentation patterns. For this compound, characteristic fragmentation pathways could include:

Loss of Iodine: A prominent fragment would likely correspond to the loss of the iodine atom ([M-I]⁺), as the C-I bond is relatively weak.

Loss of CO: In the pyridone tautomer, the loss of a neutral carbon monoxide molecule ([M-CO]⁺) is a common fragmentation pathway for 2-pyridones.

Vinyl Group Fragmentation: Cleavage of the ethenyl group could also be observed.

The presence of a single iodine atom (¹²⁷I is the only stable isotope) simplifies the isotopic pattern of the molecular ion, which would primarily show the M⁺ and the M+1⁺ peaks (due to the natural abundance of ¹³C). libretexts.org

Single Crystal X-ray Diffraction for Solid-State Structure and Tautomeric Form Determination

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. creative-biostructure.com This technique would unequivocally establish which tautomer, the pyridinol or the pyridinone, exists in the crystal lattice.

Key structural details that would be revealed include:

Tautomeric Confirmation: Direct visualization of the proton's location (on nitrogen or oxygen) would resolve any ambiguity.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would provide insight into the electronic structure, such as the degree of bond localization in the pyridine ring.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal, identifying important non-covalent interactions such as hydrogen bonding (e.g., the formation of dimers between pyridinone molecules) or halogen bonding involving the iodine atom. nih.govresearchgate.net

Conformation: The planarity of the pyridine ring and the orientation of the ethenyl and iodo substituents would be precisely determined.

Chromatographic Techniques (e.g., GC-MS, LC-MS, HPLC) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from reaction mixtures, assessing its purity, and performing quantitative analysis. cdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of pyridine derivatives. helixchrom.comhelixchrom.com A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol), often with an acid modifier, would likely be effective. sielc.com A UV detector would be suitable for detection, given the compound's chromophores.

Gas Chromatography-Mass Spectrometry (GC-MS): Provided the compound is sufficiently volatile and thermally stable, GC-MS can be used for purity analysis. The gas chromatograph separates components of a mixture, and the mass spectrometer provides mass data for each component, aiding in identification. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. It is particularly useful for analyzing complex mixtures and confirming the molecular weight of the purified compound without requiring high volatility.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. These calculations provide a fundamental understanding of molecular stability, reactivity, and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor. youtube.com

The HOMO is associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability. tandfonline.com

For 3-Ethenyl-4-iodopyridin-2-ol, the HOMO is expected to be localized primarily on the electron-rich pyridin-2-ol ring and the ethenyl group, which are rich in π-electrons. The LUMO, conversely, would likely be distributed over the pyridine (B92270) ring, influenced by the electron-withdrawing iodine atom. rsc.org DFT calculations can provide precise energy values and visualizations of these orbitals. researchgate.net The interaction of these frontier orbitals governs the molecule's behavior in pericyclic reactions and with various electrophiles and nucleophiles. wikipedia.orgnih.gov

Table 1: Predicted FMO Properties for this compound Note: These values are hypothetical and representative of what would be expected from DFT calculations.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.25 | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -1.80 | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 4.45 | Suggests moderate kinetic stability and reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. wolfram.commdpi.com The MEP map is color-coded to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. wolfram.com

In this compound, the most negative regions are anticipated around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, due to their lone pairs of electrons. nih.gov The π-system of the ethenyl group would also exhibit negative potential. Conversely, a significant region of positive electrostatic potential, known as a sigma-hole (σ-hole), is expected on the iodine atom along the C-I bond axis. researchgate.netresearchgate.net This positive region makes the iodine atom a halogen bond donor. The hydrogen atom of the hydroxyl group will also be a site of positive potential. researchgate.net This detailed map of charge distribution is crucial for understanding intermolecular interactions, including hydrogen and halogen bonding. nih.govresearchgate.net

Table 2: Predicted MEP Regions and Potential Values for this compound Note: VS,max refers to the maximum positive potential, while VS,min refers to the minimum negative potential. Values are hypothetical examples.

| Molecular Region | Predicted Potential | Color Code | Predicted Reactivity |

|---|---|---|---|

| Oxygen Atom (lone pairs) | VS,min (-45 kcal/mol) | Red | Site for electrophilic attack, H-bond acceptor. |

| Nitrogen Atom (lone pair) | VS,min (-38 kcal/mol) | Red/Yellow | Site for electrophilic attack, H-bond acceptor. |

| Iodine Atom (σ-hole) | VS,max (+25 kcal/mol) | Blue | Site for nucleophilic attack, Halogen-bond donor. |

| Hydroxyl Hydrogen | VS,max (+55 kcal/mol) | Blue | Site for nucleophilic attack, H-bond donor. |

| Ethenyl Group (π-system) | Negative | Red/Yellow | Site for electrophilic addition. |

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights into the mechanisms of chemical transformations. frontiersin.org By calculating the potential energy surface for a reaction, chemists can identify intermediates, transition states, and determine activation energies. acs.org

For this compound, several reactions could be computationally explored. For instance, the mechanism of electrophilic aromatic substitution on the pyridine ring can be modeled to predict regioselectivity. DFT calculations can be employed to locate the transition state structures for the formation of the sigma complex and calculate the corresponding energy barriers. Similarly, reactions involving the ethenyl group, such as addition reactions, or the hydroxyl group could be studied. The role of the pyridonato ligand in cooperative proton transfer mechanisms has also been a subject of theoretical investigation in related systems. acs.org These theoretical studies are powerful for rationalizing experimental outcomes and predicting the feasibility of new reactions. frontiersin.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations typically model molecules in the gas phase at 0 K, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules in a condensed phase, such as in a solvent, at a specific temperature and pressure. ucl.ac.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvation dynamics, and intermolecular interactions over time.

For this compound, MD simulations can be used to:

Analyze Conformational Dynamics: Study the rotational freedom of the ethenyl group and the hydroxyl group to identify the most stable conformers in solution.

Investigate Solvation: Model the arrangement of solvent molecules (e.g., water, ethanol) around the solute, calculating properties like the radial distribution function to understand the solvation shell structure.

Study Intermolecular Interactions: Simulate the formation and dynamics of hydrogen bonds between the molecule and solvent, or halogen bonds in the presence of suitable acceptors. nih.govmdpi.com MD simulations have been successfully used to model halogen bonding in protein-ligand complexes, demonstrating their predictive power. nih.gov

These simulations provide a bridge between the static picture from quantum mechanics and the dynamic reality of chemical systems in solution.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. lbp.world These models establish a mathematical correlation between a set of calculated molecular descriptors and an observed activity or property. nih.gov

For a series of substituted pyridin-2-ol derivatives including this compound, a QSAR/QSPR study would involve calculating a wide range of molecular descriptors. researchgate.netwjpsonline.com These descriptors can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, Mulliken charges. researchgate.netrsc.org

Steric: Molecular volume, surface area, Verloop sterimol parameters. researchgate.net

Hydrophobic: LogP (partition coefficient). researchgate.net

Topological: Connectivity indices that describe the branching and shape of the molecule.

Once calculated, these descriptors can be used to build a regression model (e.g., Multiple Linear Regression, Artificial Neural Network) that links them to a specific property, such as receptor binding affinity or solubility. nih.govmdpi.com Such models are valuable for virtual screening and rational design of new compounds with desired properties. rsc.org

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment | Molecular polarity and intermolecular electrostatic interactions. |

| Electronic | HOMO Energy | Electron-donating ability, susceptibility to oxidation. |

| Steric | Molecular Volume | Size of the molecule, potential for steric hindrance. |

| Hydrophobic | LogP | Lipophilicity, influences membrane permeability and solubility. |

| Topological | Wiener Index | Molecular branching and compactness. |

Prediction of Spectroscopic Signatures and Their Interpretation

Computational methods are widely used to predict various types of molecular spectra, which can be crucial for structure elucidation and the interpretation of experimental data. morressier.comgithub.io

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemistry. uncw.edu Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with DFT, can provide chemical shift values that correlate well with experimental data, especially when solvation effects are included via models like the Polarizable Continuum Model (PCM). github.io More recently, machine learning techniques have shown high accuracy in predicting NMR spectra. nih.govresearchgate.netnih.gov For this compound, calculations would predict distinct signals for the vinyl protons, the aromatic protons, and the carbons of the pyridine ring, with the iodine atom causing a significant downfield shift for the adjacent carbon (C4).

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical Infrared (IR) spectrum. nih.gov This allows for the assignment of experimental absorption bands to specific vibrational modes, such as the O-H stretch, C-H stretches of the vinyl and aromatic groups, C=C and C=N ring stretches, and the C-I stretch. cdnsciencepub.com Anharmonic calculations are often required for better agreement with experimental spectra. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths of a molecule. nih.gov This information can be used to simulate the Ultraviolet-Visible (UV-Vis) absorption spectrum. For this compound, the calculations would likely predict strong absorptions corresponding to π→π* transitions within the conjugated system of the pyridine ring and the ethenyl substituent, and weaker n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. researchgate.netacs.org

Table 4: Predicted Characteristic Spectroscopic Data for this compound Note: These are hypothetical predictions based on computational models and data for related structures.

| Spectroscopy | Feature | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 10-12 ppm | OH proton |

| ¹H NMR | Chemical Shift (δ) | 7.5-8.0 ppm | Pyridine ring proton (H5) |

| ¹³C NMR | Chemical Shift (δ) | 90-100 ppm | C4 (attached to Iodine) |

| ¹³C NMR | Chemical Shift (δ) | 160-165 ppm | C2 (attached to OH) |

| IR | Wavenumber (cm⁻¹) | ~3400 cm⁻¹ | O-H stretch |

| IR | Wavenumber (cm⁻¹) | ~1630 cm⁻¹ | C=C stretch (vinyl) |

| IR | Wavenumber (cm⁻¹) | ~550 cm⁻¹ | C-I stretch |

| UV-Vis | Wavelength (λmax) | ~275 nm | π→π* transition |

| UV-Vis | Wavelength (λmax) | ~310 nm | n→π* transition |

Research Trajectories and Advanced Derivatization of 3 Ethenyl 4 Iodopyridin 2 Ol

Role as a Key Building Block in Complex Heterocyclic Synthesis

The strategic placement of three distinct functional groups—a vinyl moiety, an iodine atom, and a pyridin-2-ol nucleus—renders 3-ethenyl-4-iodopyridin-2-ol a highly valuable precursor for the synthesis of diverse and complex heterocyclic systems.

Synthesis of Polyfunctionalized Pyridines and Related Heterocycles

The iodo-substituent at the 4-position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations can be envisioned to append a wide array of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. This allows for the generation of a library of polyfunctionalized pyridines with tailored electronic and steric properties.

Furthermore, the vinyl group at the 3-position offers a site for further functionalization. It can undergo a range of transformations including, but not limited to, hydrogenation, halogenation, epoxidation, and dihydroxylation, leading to a host of new derivatives. The pyridin-2-ol moiety itself can participate in O-alkylation or O-arylation reactions, further expanding the synthetic possibilities. The interplay of these reactive sites allows for a modular and systematic approach to the synthesis of highly substituted pyridine cores, which are prevalent in medicinal chemistry and materials science.

Precursor for Fused Polycyclic Systems (e.g., Furopyridines, Indolizines)

The inherent reactivity of the vinyl and iodo groups, in conjunction with the pyridin-2-ol core, makes this compound an attractive starting material for the construction of fused polycyclic systems.

Furopyridines: Intramolecular cyclization reactions can be designed to forge a furan ring fused to the pyridine core. For instance, a Sonogashira coupling of the iodo-group with a terminal alkyne bearing a hydroxyl group, followed by a subsequent intramolecular hydroalkoxylation of the alkyne with the pyridin-2-ol oxygen, could potentially yield a furopyridine derivative. The vinyl group could then be further elaborated to introduce additional complexity. Synthetic approaches to furopyridines often involve the construction of the furan ring onto a pre-existing pyridine derivative semanticscholar.org.

Indolizines: The vinyl group can serve as a key component in cycloaddition reactions to construct the indolizine skeleton. For example, a [3+2] cycloaddition reaction with a suitable 1,3-dipole could lead to the formation of a pyrrolidine ring fused to the pyridine core. Subsequent aromatization would yield the indolizine system. The synthesis of indolizines can be achieved through various strategies, including intramolecular cyclization of functionalized pyridines chemicalbook.com.

Investigation as a Core Structure for Ligand Design in Catalysis and Coordination Chemistry

The pyridine nitrogen and the exocyclic vinyl group of this compound present potential coordination sites for metal ions, making it an interesting candidate for ligand design. Poly(vinylpyridine) has been demonstrated to act as a ligand for various metal cations researchgate.net. The electronic properties of the pyridine ring can be modulated by introducing different substituents at the 4-position via cross-coupling reactions, thereby fine-tuning the coordinating ability of the nitrogen atom.

Furthermore, the vinyl group can be utilized to create bidentate or multidentate ligands. For example, hydroformylation of the vinyl group could introduce a formyl group, which could then be converted into other coordinating functionalities like an imine or an oxime. The resulting ligands could find applications in homogeneous catalysis, for instance, in cross-coupling reactions or asymmetric synthesis. The use of poly(4-vinylpyridine) as a poison in palladium-catalyzed reactions highlights the strong interaction between the pyridine moiety and transition metals semanticscholar.org.

Exploration in Polymer Chemistry and Functional Materials Science

The presence of the vinyl group makes this compound a suitable monomer for polymerization reactions. Both free-radical and controlled radical polymerization techniques, such as RAFT or ATRP, could be employed to synthesize well-defined homopolymers or copolymers. The resulting polymers would possess pendant iodopyridin-2-ol units, which could be further functionalized post-polymerization.

These functional polymers could have a range of applications. The pyridine units can be quaternized to create polyelectrolytes with potential applications as ion-exchange resins, flocculants, or antimicrobial agents. The synthesis of N-methyl quaternized derivatives of poly(4-vinylpyridine) has been reported mdpi.com. The iodo-substituent could be used for grafting other polymer chains or for the attachment of functional molecules, leading to the creation of novel functional materials. Poly(vinylpyridine) and its derivatives are known to be versatile materials in catalysis and various other applications semanticscholar.org.

Table 1: Potential Polymerization Methods and Applications

| Polymerization Method | Resulting Polymer Structure | Potential Applications |

| Free-Radical Polymerization | Random copolymer with other vinyl monomers | Dispersants, coatings |

| Controlled Radical Polymerization (ATRP, RAFT) | Well-defined block copolymers | Self-assembling materials, drug delivery |

| Post-polymerization Modification | Quaternized or functionalized polymers | Ion-exchange resins, sensors, catalysts |

Contributions to Mechanistic Organic Chemistry Studies

The unique electronic and steric environment of this compound can be leveraged to study and elucidate novel reaction pathways involving substituted pyridines.

Elucidation of Novel Reaction Pathways Involving Substituted Pyridines

The interplay between the vinyl, iodo, and pyridin-2-ol functional groups can lead to complex and potentially novel reaction cascades. For instance, tandem reactions involving an initial cross-coupling at the 4-position followed by an intramolecular reaction involving the vinyl group could be investigated. The electronic effect of the substituent introduced at the 4-position on the reactivity of the vinyl group and the pyridin-2-ol moiety could provide valuable insights into the electronic communication within the pyridine ring.

Moreover, the compound could be used as a model substrate to study the mechanisms of various transition-metal-catalyzed reactions. The presence of multiple reactive sites allows for the investigation of chemoselectivity and regioselectivity in these transformations. Such studies can contribute to a deeper understanding of reaction mechanisms and aid in the development of new synthetic methodologies. The study of reactions of substituted pyridines can provide insights into structure-reactivity correlations researchgate.net.

Table 2: Potential Mechanistic Studies

| Reaction Type | Mechanistic Question | Potential Outcome |

| Tandem Cross-Coupling/Cyclization | Elucidation of reaction pathways and intermediates | Development of new synthetic routes to fused heterocycles |

| Competitive Reactions | Investigation of chemoselectivity at different functional groups | Understanding of directing effects and catalyst control |

| Kinetic Studies | Determination of reaction rates and activation parameters | Quantitative understanding of substituent effects |

Understanding the Impact of Tautomerism on Reaction Selectivity and Rate

The reactivity of this compound is profoundly influenced by its existence in a tautomeric equilibrium between the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form. This lactam-lactim tautomerism is a common feature of 2-hydroxypyridines. wuxibiology.comwikipedia.org The position of this equilibrium is sensitive to various factors, including the solvent, temperature, and the electronic nature of the substituents on the pyridine ring. wuxibiology.comwikipedia.orgsemanticscholar.org

In the case of this compound, the vinyl and iodo substituents introduce specific electronic effects. The iodine atom, being electron-withdrawing, and the ethenyl group, capable of conjugation, can modulate the relative stability of the two tautomers. Generally, the pyridin-2(1H)-one form is predominant in most solvents, benefiting from the aromatic character and a strong C=O bond. chemtube3d.com

The selective reaction at different sites of the molecule is dependent on the dominant tautomeric form.

Reactions from the Pyridin-2-ol (Enol) Form: This tautomer behaves like a substituted phenol. Reactions such as O-alkylation and O-acylation occur on the hydroxyl group. The reaction rate for these processes is dependent on the nucleophilicity of the oxygen atom.

Reactions from the Pyridin-2(1H)-one (Keto) Form: This tautomer has multiple reactive sites. N-alkylation or N-acylation can occur at the nitrogen atom. The presence of the vinyl group and the C5 and C6 positions of the ring can also participate in various reactions. The rate of these reactions is influenced by the nucleophilicity of the nitrogen and the electrophilicity of the incoming reagents.

The solvent plays a crucial role in determining the tautomeric ratio and thus the reaction pathway. wikipedia.org Polar solvents tend to favor the more polar pyridin-2(1H)-one form through hydrogen bonding. wuxibiology.comwikipedia.org In contrast, non-polar solvents may show a higher proportion of the pyridin-2-ol tautomer. wikipedia.org This shift in equilibrium can be strategically exploited to control the selectivity of a reaction. For instance, to favor O-alkylation, a reaction might be conducted in a less polar solvent to increase the concentration of the pyridin-2-ol tautomer.

The interconversion rate between the tautomers can also be a critical factor. If the rate of interconversion is fast relative to the rate of the reaction, the product distribution may be governed by the Curtin-Hammett principle, where the ratio of products depends on the relative free energies of the transition states leading to each product from their respective tautomers, rather than the ground-state populations of the tautomers.

Table 1: Influence of Tautomerism on Reaction Selectivity

| Tautomeric Form | Reactive Site | Type of Reaction | Favored Conditions |

| Pyridin-2-ol (Enol) | Oxygen | O-alkylation, O-acylation | Non-polar solvents |

| Pyridin-2(1H)-one (Keto) | Nitrogen | N-alkylation, N-acylation | Polar, protic solvents |

| Pyridin-2(1H)-one (Keto) | Carbonyl Carbon | Nucleophilic addition | Acidic catalysis |

Application in the Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Investigations

This compound serves as a versatile scaffold for the synthesis of a library of analogs for structure-activity relationship (SAR) studies. The presence of three distinct functional handles—the ethenyl group, the iodo group, and the pyridin-2-ol/pyridin-2(1H)-one system—allows for systematic structural modifications to probe the interactions with biological targets. Pyridine and its derivatives are recognized as key components in medicinal chemistry and drug design. nih.gov

The SAR exploration can be systematically approached by modifying each part of the molecule:

Modification of the Iodo Group: The iodine at the C4 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of a wide array of substituents, including alkyl, aryl, heteroaryl, alkynyl, and amino groups. The electronic and steric properties of the substituent at this position can be finely tuned to optimize biological activity.

Modification of the Ethenyl Group: The vinyl group at the C3 position can be subjected to a range of chemical transformations. Hydrogenation can provide the corresponding ethyl-substituted analog, allowing an assessment of the importance of the double bond's rigidity and planarity. The double bond can also undergo reactions like epoxidation, dihydroxylation, or cycloaddition to introduce further diversity.

Modification of the Pyridin-2-ol/Pyridin-2(1H)-one Moiety: As discussed in the context of tautomerism, selective O- or N-alkylation can be achieved. This allows for the introduction of various alkyl or aryl groups, which can influence properties like solubility, lipophilicity, and hydrogen bonding capacity. The hydroxyl/carbonyl group itself is a key pharmacophoric feature, and its modification can have a significant impact on biological activity.

By systematically synthesizing and evaluating these analogs, a comprehensive SAR profile can be established. This data is crucial for identifying the key structural features required for the desired biological effect and for designing more potent and selective compounds. nih.govmdpi.com

Table 2: Potential Modifications of this compound for SAR Studies

| Position of Modification | Type of Reaction | Potential New Substituents | Property to Investigate |

| C4-Iodo | Suzuki Coupling | Aryl, Heteroaryl | Aromatic interactions, Steric bulk |

| C4-Iodo | Sonogashira Coupling | Alkynyl | Rigidity, Shape |

| C4-Iodo | Buchwald-Hartwig Amination | Amines | Hydrogen bond donation/acceptance |

| C3-Ethenyl | Hydrogenation | Ethyl | Flexibility vs. Rigidity |

| C3-Ethenyl | Heck Reaction | Substituted Alkenes | Extended conjugation, Steric effects |

| O/N-Position | Alkylation | Alkyl, Benzyl (B1604629) | Lipophilicity, Solubility |

Studies on Pyridine Skeletal Editing and Functional Group Transmutation

The field of skeletal editing, which involves the precise substitution or rearrangement of atoms within a core ring structure, offers a powerful strategy for the rapid diversification of molecular scaffolds. nih.gov Pyridine rings, while common in pharmaceuticals, have historically been challenging substrates for such transformations. sciencedaily.com Recent advancements, however, have introduced novel methods for pyridine skeletal editing. nih.govsciencedaily.comnih.govresearchgate.net

This compound represents an interesting substrate for these advanced synthetic strategies. Skeletal editing could potentially transform the pyridine core into other heterocyclic or carbocyclic systems, leading to novel molecular architectures that would be difficult to access through traditional synthetic routes.

One such transformation is the transmutation of a ring nitrogen atom into a functionalized carbon atom, effectively converting a pyridine into a benzene derivative. nih.govresearchgate.net This process often involves a sequence of ring-opening, functionalization, and ring-closing steps. nih.govresearchgate.net Applying this strategy to this compound could yield highly substituted benzene analogs, where the original ethenyl, iodo, and hydroxyl groups are retained in the new carbocyclic scaffold.